molecular formula C18H12FN3O3 B12213486 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12213486
M. Wt: 337.3 g/mol
InChI Key: HOMKHBXRWDJLJL-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-benzyloxy benzylidene amine
  • 4-(4-fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)
  • N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, an oxadiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O3/c1-10-13-4-2-3-5-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-6-8-12(19)9-7-11/h2-9H,1H3,(H,20,22,23)

InChI Key

HOMKHBXRWDJLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

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